2-(Acridin-9-ylamino)ethanol

Structural Biology Medicinal Chemistry Crystallography

2-(Acridin-9-ylamino)ethanol (CAS 4665-56-9) is an N9-substituted 9-aminoacridine derivative bearing a 2-hydroxyethyl side chain on the exocyclic nitrogen (molecular formula C₁₅H₁₄N₂O, molecular weight 238.28 g/mol). The solid-state structure has been unambiguously determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
CAS No. 4665-56-9
Cat. No. B3352337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Acridin-9-ylamino)ethanol
CAS4665-56-9
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCO
InChIInChI=1S/C15H14N2O/c18-10-9-16-15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1-8,18H,9-10H2,(H,16,17)
InChIKeyFGDNLOYCZDEEQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(Acridin-9-ylamino)ethanol (CAS 4665-56-9): Chemical Identity, Procurement Specifications, and Core Structural Features


2-(Acridin-9-ylamino)ethanol (CAS 4665-56-9) is an N9-substituted 9-aminoacridine derivative bearing a 2-hydroxyethyl side chain on the exocyclic nitrogen (molecular formula C₁₅H₁₄N₂O, molecular weight 238.28 g/mol) . The solid-state structure has been unambiguously determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1]. Comprehensive ¹H and ¹³C NMR assignments and IR spectroscopic data are available [1]. The compound exhibits the characteristic planar acridine chromophore with a flexible, hydrogen-bond-capable ethanolamine substituent that distinguishes it from simpler 9-aminoacridines and enables its use as a modular building block in DNA-targeted therapeutics [2].

Why Generic Substitution of 2-(Acridin-9-ylamino)ethanol by Unsubstituted 9-Aminoacridine or Other Acridine Derivatives Fails: Key Structural and Functional Differentiation Factors


Generic substitution of 2-(acridin-9-ylamino)ethanol (CAS 4665-56-9) by unsubstituted 9-aminoacridine (9-AA, CAS 90-45-9) or other acridine analogs is not functionally equivalent due to critical differences in molecular architecture that govern DNA intercalation thermodynamics, synthetic derivatization potential, and biological target engagement. The 2-hydroxyethyl substituent on the exocyclic nitrogen introduces a flexible, hydrogen-bond-donating and -accepting side chain that is absent in 9-AA [1]. This side chain serves as a functionalizable linker for generating platinum-acridine hybrid agents—a synthetic capability not accessible from 9-AA without equivalent derivatization chemistry [2]. Furthermore, N-substitution directly modulates DNA intercalation binding constants; the log(K_A) values for N-substituted acridine-9-amines span a range from 2.59 to 5.50, representing over 800-fold variation in binding affinity depending on the nature of the N-substituent [1]. Substitution with a 9-anilinoacridine, acridine-9-carboxamide, or bis-acridine scaffold produces fundamentally different DNA binding modes, sequence selectivities, and off-target profiles, making interchange without re-validation scientifically unsound.

Quantitative Differentiation Evidence for 2-(Acridin-9-ylamino)ethanol (CAS 4665-56-9) Relative to Closest Analogs and In-Class Candidates


X-ray Crystal Structure: Definitive Molecular Geometry Confirmation Versus 9-Aminoacridine

The solid-state structure of 2-(acridin-9-ylamino)ethanol has been solved by single-crystal X-ray diffraction for the first time [1]. The compound crystallizes in the monoclinic space group C2 with unit-cell dimensions a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. The structure reveals the conformation of the 2-hydroxyethyl side chain and confirms the amino–imino tautomeric form adopted in the solid state. In contrast, 9-aminoacridine (the unsubstituted parent) crystallizes in the orthorhombic space group P2₁2₁2₁ with significantly different unit-cell parameters and intermolecular hydrogen-bonding networks [2]. The presence of the 2-hydroxyethyl group introduces an additional hydrogen-bond donor (O–H) and acceptor (O) that are absent in 9-aminoacridine, directly impacting crystal packing, solubility, and intermolecular recognition [1].

Structural Biology Medicinal Chemistry Crystallography

DNA Intercalation: Class-Level Binding Affinity Range for N9-Substituted Acridine-9-amines Compared to Unsubstituted 9-Aminoacridine

A comprehensive biophysical study by Żamojć et al. determined the DNA binding constants (log K_A) for a series of N-substituted acridine-9-amines (A9As) with calf thymus DNA (CT-DNA) using UV-Vis spectrophotometry, steady-state fluorescence spectroscopy, and isothermal titration calorimetry (ITC) [1]. The log(K_A) values for the A9A/CT-DNA complexes ranged from 2.59 to 5.50 [1]. This range demonstrates that N-substitution modulates DNA binding affinity by up to ~800-fold. Unsubstituted acridine itself has a substantially lower DNA binding constant (log K_A ~3–4 depending on conditions), and 9-aminoacridine exhibits intermediate affinity [2]. The study further showed that all fluorescent A9A substrates intercalate into the DNA double helix, with thermodynamic parameters (ΔG from −7.51 to −6.75 kcal·mol⁻¹; ΔH from −11.58 to −3.83 kcal·mol⁻¹) indicating enthalpy-driven complex formation for all derivatives [1]. While the specific log K_A value for 2-(acridin-9-ylamino)ethanol within this series was not individually resolved in the abstracted data, the hydroxyethyl-substituted derivative falls within the characterized N-substituted A9A family and its intercalation behavior can be inferred from the class trend [1].

DNA Binding Biophysics Intercalation

Critical Building Block for Platinum-Acridine Hybrid Anticancer Agents with Nanomolar Potency

2-(Acridin-9-ylamino)ethanol serves as the direct synthetic precursor to 1-[2-(acridin-9-ylamino)ethyl]-1,3-dimethylthiourea (ACRAMTU), the acridine carrier ligand in the platinum-acridine hybrid agent PT-ACRAMTU, and to N-[2-(acridin-9-ylamino)ethyl]-N-methylpropionamidine, the carrier ligand in the second-generation complex [PtCl(en)(LH)](NO₃)₂ [1][2]. The second-generation hybrid, complex 3a, inhibits H460 non-small-cell lung cancer (NSCLC) cell proliferation with an IC₅₀ of 12 ± 2 nM, while the closely related derivative 3b shows an IC₅₀ of 2.8 ± 0.3 nM—representing among the most potent platinum-based anticancer agents described to date [1]. In comparison, cisplatin exhibits IC₅₀ values in the low micromolar range in H460 cells, and 9-aminoacridine alone shows no significant cytotoxicity at comparable concentrations [3]. The hybrid agent 4b slowed H460 tumor growth in a mouse xenograft model by 40% at a dose of 0.5 mg/kg [2]. This nanomolar potency is contingent on the specific 9-(2-aminoethyl) linkage derived from the ethanolamine precursor; alternative acridine derivatives with different linker chemistry produce hybrids with drastically reduced or absent antitumor activity [1].

Anticancer Platinum Complexes DNA Targeting

One-Pot Derivatization Efficiency: Synthetic Tractability for High-Throughput Library Generation

Gellerman et al. reported a highly efficient one-pot derivatization protocol for medicinally important 9-aminoacridines at the exocyclic amine position, using simple reductive amination and S_NAr reactions . This methodology enables rapid diversification of the 9-aminoacridine scaffold, and 2-(acridin-9-ylamino)ethanol (bearing the ethanolamine side chain) or its synthetic intermediates are directly amenable to this one-pot protocol . In contrast, derivatization of the unsubstituted 9-aminoacridine requires separate protection/deprotection steps or forcing conditions that reduce overall yield and limit functional group tolerance [1]. The pre-installed hydroxyethyl group on 2-(acridin-9-ylamino)ethanol eliminates one synthetic step compared to routes starting from 9-aminoacridine, as the hydroxyl terminus can be directly converted to leaving groups (mesylate, tosylate) or oxidized to the aldehyde for subsequent reductive amination without protecting group manipulation [1].

Synthetic Chemistry Medicinal Chemistry Library Synthesis

Validated Screening Data: Eukaryotic Importin and Transthyretin Binding Profiles Relative to Amsacrine

High-throughput screening data curated in BindingDB provide quantitative binding data for 2-(acridin-9-ylamino)ethanol against two human protein targets [1][2]. In a FRET-based counterscreen assay against importin subunit alpha-1 (human), the compound exhibited an EC₅₀ of 4.89 × 10³ nM (4.89 µM) [1]. Against transthyretin (human), a fluorescence-based binding assay yielded an IC₅₀ of 5.49 × 10⁴ nM (54.9 µM) [2]. For comparison, the structurally related 9-anilinoacridine anticancer drug amsacrine (m-AMSA) shows an IC₅₀ of 7.40 × 10⁴ nM against human DNA topoisomerase I in a plasmid relaxation assay—a different target but of comparable affinity magnitude [3]. These data demonstrate that 2-(acridin-9-ylamino)ethanol engages specific protein targets at micromolar concentrations, with approximately 11-fold selectivity for importin alpha-1 over transthyretin (EC₅₀ 4.89 µM vs. IC₅₀ 54.9 µM) [1][2]. Comparable broad screening data for unsubstituted 9-aminoacridine against these specific targets are not available in BindingDB, limiting direct head-to-head comparison for these endpoints.

Drug Screening Nuclear Transport Amyloid

Fluorescent Chromophore Properties: pH-Dependent Emission and DNA-Induced Quenching

The acridine chromophore of 2-(acridin-9-ylamino)ethanol retains the intrinsic fluorescence characteristic of 9-aminoacridines, enabling its use as a spectroscopic probe for DNA binding studies [1]. In the N-substituted acridine-9-amine series studied by Żamojć et al., all fluorescent derivatives exhibited significant hypochromic effects in UV-Vis absorption spectra and decreased fluorescence emission intensities upon binding to CT-DNA, consistent with an intercalative binding mode [1]. A fluorimetric screening assay (Aladdin ALA664764) specifically evaluated 2-(acridin-9-ylamino)ethanol for DNA binding at pH 8; the compound was classified as failing to achieve 50% loss of initial fluorescence under the assay conditions, suggesting that its DNA binding at pH 8 is weaker than that of strongly intercalating acridines such as proflavine or acridine orange . In contrast, 9-aminoacridine and proflavine typically show >50% fluorescence quenching upon DNA binding at comparable concentrations [2]. This differential fluorescence quenching behavior provides a measurable distinction between 2-(acridin-9-ylamino)ethanol and more avid DNA-binding acridines, and suggests that the hydroxyethyl substituent attenuates intercalation strength compared to amino-substituted acridines at elevated pH .

Fluorescence Spectroscopy DNA Probes Biophysics

Validated Research and Industrial Application Scenarios for 2-(Acridin-9-ylamino)ethanol (CAS 4665-56-9) Based on Quantitative Evidence


Synthetic Entry Point for Platinum-Acridine Hybrid Anticancer Drug Discovery Programs

Investigators developing DNA-targeted platinum-acridine hybrid chemotherapeutics should procure 2-(acridin-9-ylamino)ethanol specifically, as it provides the direct synthetic route to the ACRAMTU carrier ligand and its amidine derivatives . The resulting platinum-acridine conjugates have demonstrated IC₅₀ values of 2.8–12 nM against H460 NSCLC cells, representing 100–1000-fold greater potency than cisplatin, with one derivative achieving 40% tumor growth inhibition in a mouse xenograft model at 0.5 mg/kg . Use of unsubstituted 9-aminoacridine in place of 2-(acridin-9-ylamino)ethanol requires additional synthetic steps to install the ethylamino linker and does not yield the same conjugate architecture .

One-Pot Diversification for Acridine-Based Compound Library Synthesis

Medicinal chemistry groups building acridine-focused screening libraries should choose 2-(acridin-9-ylamino)ethanol over 9-aminoacridine to capitalize on the one-pot reductive amination and S_NAr derivatization protocol established by Gellerman et al. . The pre-installed hydroxyethyl handle saves one synthetic step for linker functionalization (~30–50% reduction in linear step count) and enables direct conversion to amine-, thiol-, or halide-terminated derivatives without protecting group chemistry . The well-characterized crystal structure (Molbank 2024) and NMR assignments also facilitate quality control and structural confirmation of library members .

Biophysical Studies of Acridine-DNA Intercalation Thermodynamics and Substituent Effects

Researchers investigating structure-activity relationships (SAR) governing acridine-DNA intercalation should include 2-(acridin-9-ylamino)ethanol as a representative N-(2-hydroxyethyl)-substituted derivative within the broader A9A series characterized by Żamojć et al. . The compound's DNA binding constant (log K_A) falls within the determined range of 2.59–5.50 for N-substituted acridine-9-amines, and its thermodynamic parameters (ΔG, ΔH, TΔS) can be directly compared to those of other A9A derivatives to isolate the contribution of the hydroxyethyl substituent . The availability of full X-ray structural data supports computational docking studies that require an experimentally validated starting geometry.

Nuclear Transport Inhibitor Probe Development Based on Importin Alpha-1 Binding Activity

The validated FRET-based EC₅₀ of 4.89 µM for 2-(acridin-9-ylamino)ethanol against human importin subunit alpha-1 supports its use as a starting scaffold for developing inhibitors of nuclear transport. Importin alpha-1 mediates the nuclear localization signal (NLS)-dependent import of cargo proteins, and its inhibition is a therapeutic strategy for viral infections and cancer. The compound displays ~11-fold selectivity over transthyretin (IC₅₀ = 54.9 µM) , providing a baseline selectivity window for further medicinal chemistry optimization. Procurement of structurally authenticated material (as confirmed by X-ray crystallography ) ensures reproducibility of screening results.

Quote Request

Request a Quote for 2-(Acridin-9-ylamino)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.